3-Hydroxy Substitution Confers an Additional Hydrogen-Bond Donor/Acceptor vs. 5-Chlorobenzofuran-2-carboxylic Acid
The defining structural differentiator of 5-chloro-3-hydroxy-1-benzofuran-2-carboxylic acid is the 3-hydroxy group, which is absent in the commercially widespread analog 5-chlorobenzofuran-2-carboxylic acid (CAS 10242-10-1) . This hydroxyl provides one additional hydrogen-bond donor (the O–H) and one additional hydrogen-bond acceptor (the oxygen lone pair) within a planar intramolecular hydrogen-bonded conformation with the adjacent carboxylic acid . In the context of the benzofuran-based carbonic anhydrase inhibitor series reported by Eldehna et al., 3-substituted benzofuran-carboxylic acid conjugates achieved submicromolar Ki values against hCA IX (0.56–0.91 μM) with selectivity indices of 2 to >63 over off-target isoforms, whereas the unsubstituted benzofuran-2-carboxylic acid core alone shows negligible inhibitory activity, underscoring the functional necessity of 3-position elaboration [1].
| Evidence Dimension | Number of hydrogen-bond donor/acceptor sites and conformational preorganization |
|---|---|
| Target Compound Data | 3-hydroxy and 2-carboxylic acid groups form an intramolecular H-bond; provides 2 H-bond donors (OH, COOH) and 3 H-bond acceptors (furan O, OH, C=O) in a planar arrangement |
| Comparator Or Baseline | 5-Chlorobenzofuran-2-carboxylic acid (CAS 10242-10-1): 1 H-bond donor (COOH) and 2 H-bond acceptors (furan O, C=O); no intramolecular H-bond preorganization |
| Quantified Difference | Net gain of one H-bond donor and one H-bond acceptor; conformational restriction via intramolecular H-bond (no direct binding ΔΔG measurement available for the exact compound) |
| Conditions | Structural comparison based on SMILES and molecular formula (C₉H₅ClO₄ vs. C₉H₅ClO₃); functional relevance inferred from carbonic anhydrase inhibitor SAR where 3-substituted analogs achieve hCA IX Ki = 0.56–0.91 μM vs. inactive unsubstituted core [1] |
Why This Matters
For medicinal chemistry teams building focused kinase or carbonic anhydrase inhibitor libraries, the additional hydrogen-bonding capacity and conformational restriction of the 3-hydroxy variant translates into a different binding pharmacophore that cannot be replicated by the simpler des-hydroxy analog, directly impacting hit-finding outcomes and SAR progression.
- [1] Eldehna, W. M.; Nocentini, A.; Elsayed, Z. M.; Al-Warhi, T.; Aljaeed, N.; Alotaibi, O. J.; Al-Sanea, M. M.; Abdel-Aziz, H. A.; Supuran, C. T. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Med. Chem. Lett. 2020, 11 (5), 1022–1027. View Source
